molecular formula C17H23N3OS B12240424 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B12240424
M. Wt: 317.5 g/mol
InChI Key: XEASBSFWWMAWEV-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Thiazole to Piperazine: The thiazole derivative is then reacted with a piperazine derivative under basic conditions to form the desired compound.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine: Lacks the methoxy group, which may affect its biological activity.

    1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(4-methoxyphenyl)piperazine: Has a methoxy group at a different position, which can influence its interaction with molecular targets.

Uniqueness

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

5-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C17H23N3OS/c1-13-17(22-14(2)18-13)12-19-7-9-20(10-8-19)15-5-4-6-16(11-15)21-3/h4-6,11H,7-10,12H2,1-3H3

InChI Key

XEASBSFWWMAWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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